1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride
CAS No.: 1864059-80-2
Cat. No.: VC2881227
Molecular Formula: C11H16ClF2NO
Molecular Weight: 251.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864059-80-2 |
|---|---|
| Molecular Formula | C11H16ClF2NO |
| Molecular Weight | 251.7 g/mol |
| IUPAC Name | 1-(2,4-difluorophenoxy)-3-methylbutan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H15F2NO.ClH/c1-7(2)10(14)6-15-11-4-3-8(12)5-9(11)13;/h3-5,7,10H,6,14H2,1-2H3;1H |
| Standard InChI Key | CQWXOESYGRWJIW-UHFFFAOYSA-N |
| SMILES | CC(C)C(COC1=C(C=C(C=C1)F)F)N.Cl |
| Canonical SMILES | CC(C)C(COC1=C(C=C(C=C1)F)F)N.Cl |
Introduction
Chemical Properties and Structure
1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride is characterized by a molecular structure containing a 2,4-difluorophenoxy group attached to a 3-methylbutan-2-amine backbone, with the amine component present as a hydrochloride salt. The compound's key chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride
| Property | Value |
|---|---|
| CAS Number | 1864059-80-2 |
| Molecular Formula | C11H16ClF2NO |
| Molecular Weight | 251.7 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, alcohols, and most polar organic solvents |
| IUPAC Name | 1-(2,4-difluorophenoxy)-3-methylbutan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H16F2NO.ClH/c1-8(2)11(13)7-14-10-5-3-9(12)4-6-10;/h3-6,8,11H,7,13H2,1-2H3;1H |
The compound features a 2,4-difluorophenyl group, which enhances its biological activity and interaction with various receptors, making it a compound of significant interest in pharmaceutical and chemical research.
Synthesis Methods
The synthesis of 1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride typically involves several key steps. While specific syntheses may vary, the general approach follows a sequential process that can be adapted for both laboratory and industrial-scale production.
Laboratory Synthesis
The laboratory synthesis typically follows these general steps:
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Starting Materials: The synthesis begins with 2,4-difluorophenol and a suitable 3-methylbutan-2-one derivative.
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Esterification: The phenol is converted to its corresponding ester using an acid chloride or anhydride.
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Nucleophilic Substitution: The ester undergoes nucleophilic substitution with an appropriate amine to form the amine derivative.
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Salt Formation: The free amine is treated with hydrogen chloride (typically in diethyl ether or another appropriate solvent) to form the hydrochloride salt.
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Purification: The final product is purified through recrystallization, typically using a mixture of alcohols and ethers, or through column chromatography.
Similar compounds, such as the 3,5-difluorophenoxy analog, follow comparable synthetic routes, suggesting established methodologies in fluorophenoxy amine preparation.
Chemical Reactivity
1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride can undergo various chemical reactions, primarily due to its functional groups. The reactivity profile includes:
Oxidation Reactions
The compound can undergo oxidation reactions, particularly at the amine functionality. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), leading to the formation of various oxidized derivatives including imines or nitriles depending on reaction conditions.
Reduction Reactions
Reduction reactions, typically employing lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), can modify the functional groups present in the molecule. These reactions are particularly useful in the synthesis of derivatives with altered pharmacological profiles.
Nucleophilic Substitution
The compound can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the amine group. These reactions are valuable for introducing additional functional groups and for the synthesis of more complex derivatives.
Biological Activities
1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride and structurally similar compounds have demonstrated various biological activities, making them candidates for further pharmaceutical research.
Pharmacological Effects
Compounds with similar structures have shown potential in modulating neurotransmitter systems, which could lead to antidepressant-like effects. Research indicates that these compounds may interact with serotonin and norepinephrine pathways, influencing mood regulation.
Table 2: Potential Pharmacological Activities
| Activity Type | Description | Mechanism of Action |
|---|---|---|
| Neurotransmitter Modulation | Interaction with serotonergic and noradrenergic systems | Possible involvement in reuptake inhibition or receptor activation |
| CNS Activity | Potential stimulant or modulator effects on central nervous system functions | Interactions with specific receptor systems in neuronal tissues |
| Enzyme Inhibition | May inhibit certain enzymes involved in metabolic pathways | Specific binding to enzyme active sites |
Antimicrobial Activity
Preliminary studies suggest that these compounds may exhibit antimicrobial properties against certain bacterial strains. While further investigation is needed to confirm their efficacy, the initial findings indicate potential applications in addressing microbial infections.
In vitro assessments have demonstrated varying degrees of activity against different bacterial strains, including effectiveness against Escherichia coli and Staphylococcus aureus, warranting further investigation into its potential as an antimicrobial agent.
Neuroprotective Effects
Similar compounds have demonstrated neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases. The mechanisms underlying these effects may involve antioxidant properties, anti-inflammatory actions, or direct interactions with neuronal receptors.
Research Applications
The compound finds applications in various scientific research domains:
Medicinal Chemistry
As a building block in organic synthesis, 1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride serves as a valuable intermediate in the preparation of more complex pharmaceutical compounds. Its unique structure, particularly the difluorophenoxy moiety, contributes to specific bioactive properties in resulting molecules.
Pharmacological Research
The compound and its derivatives are being investigated for their interactions with specific receptors and potential therapeutic applications. The fluorinated aromatic ring enhances lipophilicity and metabolic stability, important considerations in drug development.
As a Chemical Reagent
In organic synthesis, the compound serves as a reagent in various chemical reactions, contributing to the development of new synthetic methodologies and the preparation of novel chemical entities.
Comparative Analysis with Similar Compounds
To better understand the unique properties and potential applications of 1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride, it is instructive to compare it with structurally similar compounds.
Table 3: Comparison with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Differences | Key Properties |
|---|---|---|---|---|---|
| 1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride | 1864059-80-2 | C11H16ClF2NO | 251.7 | Reference compound | Enhanced biological activity due to 2,4-difluoro substitution |
| 1-(4-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride | 1864056-53-0 | C11H17ClFNO | 233.71 | Single fluoro substituent at para position | Altered receptor interaction profile |
| 1-(3,5-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride | 1864055-86-6 | C11H16ClF2NO | 251.7 | Fluorine atoms at meta positions | Different spatial distribution of electronegative atoms |
| 1-(3,5-Difluorophenoxy)butan-2-amine hydrochloride | 1864015-97-3 | C10H14ClF2NO | 237.67 | Lacks methyl branch on butane chain | Altered lipophilicity and binding properties |
This comparative analysis reveals that the position and number of fluorine substituents on the phenoxy ring significantly impact the compounds' biological activities and physicochemical properties. The 2,4-difluoro substitution pattern in the title compound likely confers unique receptor interaction patterns compared to its analogs .
Current Research Findings
Recent research has explored various aspects of 1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride and related compounds:
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have revealed that the presence of fluorine atoms at specific positions on the phenyl ring plays a crucial role in determining biological activity. The 2,4-difluoro substitution pattern appears to enhance interaction with certain receptor types, potentially leading to improved pharmacological profiles .
Pharmacological Investigations
Investigations into the pharmacological effects of this compound class have shown promising results in areas such as:
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Neurotransmitter Modulation: Studies indicate effects on serotonin and norepinephrine pathways.
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Enzyme Interaction: Research has demonstrated interaction with specific enzymes involved in metabolic pathways.
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Behavioral Assessments: Animal models have shown potential effects on behavior, suggesting CNS activity.
Future Directions
Future research on 1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride could focus on several promising areas:
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Expanded Pharmacological Profiling: More comprehensive studies to fully characterize its interactions with various receptor systems and potential therapeutic applications.
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Derivative Development: Synthesis and evaluation of novel derivatives with potentially enhanced biological activities or improved pharmacokinetic properties.
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Mechanism of Action Studies: Detailed investigations into the precise mechanisms underlying its biological effects, particularly its antimicrobial and neuroprotective properties.
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Formulation Development: Research into optimal formulation strategies for potential pharmaceutical applications.
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